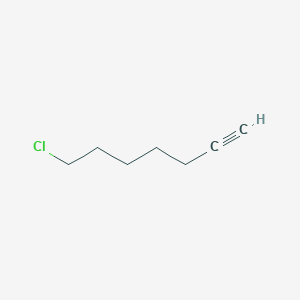

7-Chlorohept-1-yne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116031. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chlorohept-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Cl/c1-2-3-4-5-6-7-8/h1H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHURUSBTPUNQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297452 | |

| Record name | 7-chlorohept-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18804-36-9 | |

| Record name | NSC116031 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-chlorohept-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chlorohept-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Chlorohept-1-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Chlorohept-1-yne, a valuable bifunctional molecule for organic synthesis. This document details a proposed synthetic pathway, experimental protocols, and key characterization data to facilitate its use in research and development.

Introduction

This compound is a chemical intermediate possessing two reactive functional groups: a terminal alkyne and a primary alkyl chloride. This unique combination allows for sequential and selective modifications, making it a versatile building block in the synthesis of more complex molecules, including pharmaceutical intermediates and other specialty chemicals. The terminal alkyne can participate in various reactions such as C-C bond formation (e.g., Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings), cycloadditions (e.g., click chemistry), and hydrosilylation. The alkyl chloride moiety can undergo nucleophilic substitution reactions to introduce a wide range of functional groups.

Synthesis of this compound

The most plausible and efficient method for the synthesis of this compound is through the alkylation of an acetylide anion with a suitable 1,5-dihalopentane. This reaction proceeds via a nucleophilic substitution (SN2) mechanism.

Proposed Reaction Scheme

The overall reaction involves the deprotonation of acetylene with a strong base, typically sodium amide (NaNH₂), to form sodium acetylide. This is followed by the reaction of the acetylide with a 1,5-dihalopentane, such as 1,5-dichloropentane or, more effectively, 1-chloro-5-iodopentane, to yield this compound. The use of 1-chloro-5-iodopentane is preferred as the iodide is a better leaving group than chloride, leading to a more efficient reaction.

Reaction:

HC≡CH + NaNH₂ → HC≡CNa + NH₃ HC≡CNa + I-(CH₂)₅-Cl → HC≡C-(CH₂)₅-Cl + NaI

dot

Caption: Synthetic pathway for this compound.

Experimental Protocol

Synthesis of 6-Chlorohex-1-yne (Adaptable for this compound)

-

Materials:

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Acetylene (gas)

-

1-Chloro-4-iodobutane (for 6-chlorohex-1-yne) or 1-Chloro-5-iodopentane (for this compound)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ice-ammonium chloride solution (for quenching)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

A three-necked flask equipped with a dry-ice condenser, a gas inlet tube, and a mechanical stirrer is charged with liquid ammonia.

-

Small pieces of sodium metal are added to the liquid ammonia, followed by a catalytic amount of ferric nitrate to facilitate the formation of sodium amide. The mixture is stirred until the blue color disappears, indicating the complete formation of sodium amide.

-

Acetylene gas is bubbled through the suspension of sodium amide in liquid ammonia to form a slurry of sodium acetylide.

-

The gas inlet is replaced with a dropping funnel, and a solution of 1-chloro-5-iodopentane in anhydrous diethyl ether or THF is added dropwise to the sodium acetylide suspension at -33 °C (the boiling point of liquid ammonia).

-

After the addition is complete, the reaction mixture is stirred for several hours to ensure the completion of the alkylation reaction.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The ammonia is allowed to evaporate, and water is added to dissolve the inorganic salts.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation, and the crude product is purified by vacuum distillation to afford this compound.

-

Characterization of this compound

Due to the lack of experimentally determined data for this compound, the following tables include predicted data from reliable chemical databases and experimental data for its close homolog, 6-chlorohex-1-yne, for comparative purposes.

Physical Properties

| Property | This compound (Predicted/Estimated) | 6-Chlorohex-1-yne (Experimental) |

| Molecular Formula | C₇H₁₁Cl | C₆H₉Cl |

| Molar Mass | 130.62 g/mol | 116.59 g/mol |

| Boiling Point | Estimated: ~170-180 °C at 760 mmHg | 131 °C at 760 mmHg |

| Density | Predicted: 0.938 g/cm³ | 0.968 g/mL |

| Refractive Index | Estimated: ~1.45-1.46 | 1.451 |

Spectroscopic Data

Mass Spectrometry (Predicted for this compound)

| Adduct | m/z |

| [M]+ | 130.0544 |

| [M+H]+ | 131.0622 |

| [M+Na]+ | 153.0441 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Estimated for this compound)

-

¹H NMR:

-

A triplet around 1.8-2.0 ppm corresponding to the acetylenic proton (-C≡C-H ).

-

Multiplets in the range of 1.5-2.5 ppm for the methylene protons adjacent to the alkyne and the chlorine atom (-C≡C-CH₂ - and -CH₂ -Cl).

-

A multiplet around 3.5-3.7 ppm for the methylene protons attached to the chlorine atom (-CH₂ -Cl).

-

Multiplets in the range of 1.4-1.8 ppm for the remaining methylene protons.

-

-

¹³C NMR:

-

A signal around 80-90 ppm for the substituted alkynyl carbon (-C ≡C-H).

-

A signal around 65-75 ppm for the terminal alkynyl carbon (-C≡C -H).

-

A signal around 40-50 ppm for the carbon bearing the chlorine atom (-C H₂-Cl).

-

Signals in the range of 15-35 ppm for the other methylene carbons.

-

Infrared (IR) Spectroscopy (Estimated for this compound)

-

A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration.

-

A weak absorption band around 2120 cm⁻¹ corresponding to the C≡C stretching vibration.

-

A strong absorption band in the range of 600-800 cm⁻¹ corresponding to the C-Cl stretching vibration.

-

Absorption bands in the range of 2850-2960 cm⁻¹ corresponding to C-H stretching vibrations of the methylene groups.

Logical Workflow for Synthesis and Characterization

dot

Caption: Synthesis and characterization workflow.

Conclusion

This technical guide outlines a robust and adaptable method for the synthesis of this compound. The proposed alkylation of sodium acetylide with 1-chloro-5-iodopentane is a well-established reaction type for the formation of terminal alkynes. The provided characterization data, though largely estimated, offers a solid baseline for the identification and quality control of the synthesized product. This information is intended to empower researchers and drug development professionals in their synthetic endeavors involving this versatile chemical building block.

Spectroscopic Analysis of 7-Chlorohept-1-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis for the bifunctional molecule 7-Chlorohept-1-yne. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by providing a foundational understanding of the structural characterization of haloalkynes.

Predicted Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for this compound. These values are derived from established principles of NMR, IR, and MS, and by analogy to similar chemical structures, providing a robust framework for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.55 | Triplet | 2H | H-7 (-CH₂Cl) |

| ~2.20 | Triplet of Triplets | 2H | H-3 (-C≡C-CH₂-) |

| ~1.95 | Triplet | 1H | H-1 (≡C-H) |

| ~1.85 | Quintet | 2H | H-6 (-CH₂-CH₂Cl) |

| ~1.60 | Quintet | 2H | H-4 |

| ~1.50 | Quintet | 2H | H-5 |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~84 | C-2 (-C≡C-) |

| ~68 | C-1 (≡C-H) |

| ~45 | C-7 (-CH₂Cl) |

| ~32 | C-6 |

| ~28 | C-3 |

| ~27 | C-5 |

| ~25 | C-4 |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch (Terminal alkyne) |

| ~2940, ~2860 | Medium-Strong | C-H stretch (Aliphatic) |

| ~2120 | Weak-Medium, Sharp | C≡C stretch (Terminal alkyne) |

| ~1465 | Medium | -CH₂- bend (Scissoring) |

| ~725 | Strong | C-Cl stretch |

| ~630 | Strong, Broad | ≡C-H bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 130/132 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 95 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 94 | [M-HCl]⁺ | Loss of hydrogen chloride. |

| 49/51 | [CH₂Cl]⁺ | Fragment corresponding to the chloromethyl cation. |

| 39 | [C₃H₃]⁺ | Propargyl cation, a common fragment for terminal alkynes. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence (e.g., zgpg30) should be used. A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the neat liquid can be analyzed. Place a drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹. An average of 16 or 32 scans is usually sufficient. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 20-200 amu.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and a plausible fragmentation pathway in mass spectrometry.

In-Depth Technical Guide: 7-Chlorohept-1-yne (CAS Number 18804-36-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chlorohept-1-yne, identified by CAS number 18804-36-9, is a bifunctional organic molecule featuring a terminal alkyne and a primary alkyl chloride. This unique combination of reactive sites makes it a valuable building block in synthetic organic chemistry, offering pathways to more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, potential synthetic applications, and commercial availability.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical data sources. These properties are essential for designing and executing chemical reactions, as well as for ensuring safe handling and storage.

| Property | Value |

| CAS Number | 18804-36-9 |

| Molecular Formula | C₇H₁₁Cl |

| Molecular Weight | 130.62 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | 1-Chloro-6-heptyne, Hept-6-yn-1-yl chloride |

| Boiling Point | 78-80 °C (at 33 Torr) |

| Density (Predicted) | 0.938 g/cm³[1] |

| SMILES | C#CCCCCCCl[2] |

| InChI | InChI=1S/C7H11Cl/c1-2-3-4-5-6-7-8/h1H,3-7H2[2] |

| XlogP (Predicted) | 2.6[2] |

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following is a summary of key safety precautions derived from available Safety Data Sheets (SDS).

| Hazard Category | Precautionary Measures |

| Flammability | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment. |

| Skin and Eye Contact | Wear protective gloves, protective clothing, and eye/face protection. In case of contact, rinse affected areas with water. |

| Inhalation | Use only outdoors or in a well-ventilated area. If inhaled, move the person to fresh air. |

| Storage | Store in a well-ventilated place. Keep the container tightly closed and the storage area cool. |

Synthetic Applications and Experimental Protocols

Due to its dual functionality, this compound is a versatile intermediate in organic synthesis. The terminal alkyne can undergo various reactions, including deprotonation followed by alkylation, and transition metal-catalyzed coupling reactions. The alkyl chloride moiety is susceptible to nucleophilic substitution.

Alkylation of the Terminal Alkyne

A common application of terminal alkynes is their alkylation to form internal alkynes. This process typically involves the deprotonation of the weakly acidic terminal alkyne proton with a strong base, such as sodium amide (NaNH₂), to form a nucleophilic acetylide ion. This is followed by the reaction with an electrophile, such as an alkyl halide.[3][4][5][6] In the case of this compound, this reaction would be intramolecular if the acetylide attacks the internal alkyl chloride, leading to cyclohept-1-yne, or intermolecular if an external electrophile is added.

Illustrative Experimental Workflow: Intermolecular Alkylation

Caption: General workflow for the intermolecular alkylation of a terminal alkyne.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8][9] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. This compound can serve as the alkyne component in this reaction, allowing for the introduction of an aryl or vinyl group at the terminus of the heptynyl chain.

Signaling Pathway: Catalytic Cycle of Sonogashira Coupling

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Nucleophilic Substitution at the Alkyl Chloride

The primary alkyl chloride in this compound provides a reactive site for nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide range of functional groups, such as azides, cyanides, and ethers, at the end of the seven-carbon chain.

Experimental Workflow: Nucleophilic Substitution

Caption: General procedure for a nucleophilic substitution reaction on this compound.

Biological Activity and Signaling Pathways

Extensive searches of the scientific literature and chemical databases did not yield any information on the involvement of this compound in biological signaling pathways or any characterized mechanism of action within a biological context. Its primary utility appears to be as a synthetic intermediate for the creation of more complex molecules that may have biological activity.

Suppliers

This compound is available from a number of chemical suppliers. The following table provides a non-exhaustive list of potential sources. It is recommended to consult the suppliers' websites for the most current availability and pricing information.

| Supplier | Location |

| Sigma-Aldrich | International |

| TCI Chemicals | International |

| Alfa Aesar | International |

| Combi-Blocks | North America |

| Apollo Scientific | Europe |

| BLDpharm | Asia |

| Angene | International |

Spectral Data

At the time of this report, publicly accessible, verified spectral data (¹H NMR, ¹³C NMR, IR, MS) specifically for this compound (CAS 18804-36-9) is limited. Researchers are advised to acquire their own analytical data upon purchase and purification of the compound. For reference, spectral data for structurally similar compounds can be found in various databases. For example, the NIST WebBook provides mass spectrometry and IR data for 1-chloroheptane.[10][11] ChemicalBook offers ¹H NMR data for 7-bromohept-1-yne and IR data for 6-chloro-1-hexyne.[12][13]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, offering two distinct reactive handles for molecular elaboration. While its direct biological activity has not been reported, its utility in the synthesis of more complex and potentially bioactive molecules is clear. Researchers employing this compound should adhere to strict safety protocols and are encouraged to generate their own analytical data for structural verification. The general synthetic pathways outlined in this guide provide a foundation for the application of this compound in diverse research and development projects.

References

- 1. chembk.com [chembk.com]

- 2. PubChemLite - this compound (C7H11Cl) [pubchemlite.lcsb.uni.lu]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Heptane, 1-chloro- [webbook.nist.gov]

- 11. Heptane, 1-chloro- [webbook.nist.gov]

- 12. 7-bromohept-1-yne(81216-14-0) 1H NMR [m.chemicalbook.com]

- 13. 6-CHLORO-1-HEXYNE(10297-06-0) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Analysis of 7-Chlorohept-1-yne: Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the molecular structure, formula, and known properties of the chemical compound 7-Chlorohept-1-yne. It is intended to serve as a foundational resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who may utilize this compound as a building block or intermediate in complex syntheses. This guide includes a summary of its key identifiers, physical and chemical properties, and a conceptual workflow for its synthesis.

Core Molecular Identity

This compound is a bifunctional organic molecule featuring a terminal alkyne and a primary alkyl chloride. This unique combination of functional groups makes it a versatile reagent in organic synthesis, allowing for selective reactions at either the triple bond or the carbon-chlorine bond.

Molecular Formula and Structure

The fundamental identity of any chemical compound begins with its molecular formula and structure.

The molecular formula for this compound is C₇H₁₁Cl. Its structure is defined by a seven-carbon chain, with a triple bond between the first and second carbon atoms and a chlorine atom attached to the seventh carbon. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound.

Table 1: Molecular Identifiers

| Identifier | Value |

| Molecular Formula | C₇H₁₁Cl |

| IUPAC Name | This compound |

| Molecular Weight | 130.62 g/mol |

| CAS Registry Number | 18804-36-9 |

| Canonical SMILES | C#CCCCCCCl |

| InChI Key | JHURUSBTPUNQSC-UHFFFAOYSA-N |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in experimental settings. The data presented here is a compilation from various chemical databases.

Table 2: Physicochemical Data

| Property | Value |

| Boiling Point | 78-80 °C (at 33 Torr) |

| Density | 0.938 ± 0.06 g/cm³ (Predicted) |

| Storage Conditions | 2-8°C, in a well-ventilated place with the container tightly closed |

| XlogP (Predicted) | 2.6 |

Experimental Protocols & Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are proprietary to various chemical suppliers and research laboratories, a general synthetic strategy can be conceptualized based on fundamental principles of organic chemistry. A common approach involves the nucleophilic substitution of a dihaloalkane.

Conceptual Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound from a commercially available starting material, 1,5-dichloropentane. This pathway is a representative example and may not reflect the actual industrial production method.

An In-depth Technical Guide to the Physical Properties of 7-chloro-1-heptyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 7-chloro-1-heptyne, a halogenated alkyne of interest in synthetic organic chemistry. This document compiles available data on its physical characteristics, safety information, and a plausible synthetic route, presented in a clear and accessible format for researchers and professionals in drug development and related scientific fields.

Core Physical and Chemical Properties

7-chloro-1-heptyne is a terminal alkyne with a chlorine atom at the opposing end of the seven-carbon chain. Its chemical structure dictates its physical properties and reactivity. The presence of the terminal alkyne provides a reactive site for various chemical transformations, while the chloro- group can participate in nucleophilic substitution reactions.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 7-chloro-1-heptyne. It is important to note that some of these values are predicted and should be used with that understanding.

| Property | Value | Source |

| CAS Number | 18804-36-9 | [1] |

| Molecular Formula | C₇H₁₁Cl | [1][2] |

| Molecular Weight | 130.62 g/mol | [2] |

| Boiling Point | 78-80 °C at 33 Torr | [2] |

| 164.8 °C at 760 mmHg | [3] | |

| Density (Predicted) | 0.938 g/cm³ | [2][3] |

| Flash Point | 49.2 °C | [3] |

| Solubility | Expected to be soluble in organic solvents. | [4] |

| InChIKey | JHURUSBTPUNQSC-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C#CCCCCCCl | [1] |

Experimental Protocols: A Plausible Synthetic Route

Reaction Scheme:

1,7-Dichloroheptane can be subjected to a double dehydrohalogenation reaction using a strong base to yield 7-chloro-1-heptyne. This process involves the sequential elimination of two molecules of hydrogen chloride.

Step 1: First Dehydrohalogenation

-

Reactants: 1,7-dichloroheptane and a strong base (e.g., sodium amide in liquid ammonia or potassium tert-butoxide in a suitable solvent).

-

Procedure: The reaction would likely be carried out at low temperatures, especially when using sodium amide in liquid ammonia. The base abstracts a proton from a carbon adjacent to one of the chlorine atoms, followed by the elimination of a chloride ion to form a double bond, yielding 7-chloro-1-heptene.

-

Workup: Careful quenching of the reaction mixture, followed by extraction and purification, would be necessary to isolate the intermediate product.

Step 2: Second Dehydrohalogenation

-

Reactants: 7-chloro-1-heptene and a stronger base or more forcing reaction conditions.

-

Procedure: The second elimination would require a stronger base or higher temperatures to form the triple bond. The base would abstract a proton from the carbon adjacent to the remaining chlorine atom, leading to the formation of 7-chloro-1-heptyne.

-

Workup: Similar to the first step, the reaction would be quenched, and the final product would be isolated and purified, likely through distillation under reduced pressure.

NOTE: This is a generalized protocol and requires experimental optimization of reaction conditions, including temperature, reaction time, and purification methods. Appropriate safety precautions must be taken when working with strong bases and flammable solvents.

Mandatory Visualizations

To further elucidate the proposed synthetic pathway, a logical workflow diagram is provided below. As no specific signaling pathways involving 7-chloro-1-heptyne have been identified in the literature, this visualization focuses on the chemical transformation.

This guide serves as a foundational resource for professionals engaged in research and development. The provided data and proposed synthetic methodology offer a starting point for further investigation and application of 7-chloro-1-heptyne in various synthetic endeavors. As with any chemical compound, all handling and experimentation should be conducted with strict adherence to safety protocols and best laboratory practices.

References

Stability and Storage of 7-Chlorohept-1-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 7-Chlorohept-1-yne. Due to a lack of specific experimental stability data in publicly available literature, this document combines information from safety data sheets (SDS) with established chemical principles governing the reactivity of terminal alkynes and alkyl chlorides. The guide outlines potential degradation pathways and offers a general framework for experimental stability testing. All recommendations should be supplemented with in-house experimental validation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental and storage settings.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁Cl | ChemBK[1] |

| Molecular Weight | 130.62 g/mol | ChemBK[1] |

| Appearance | Not specified (likely a liquid) | |

| Boiling Point | 78-80 °C at 33 Torr | ChemBK[1] |

| Density | 0.938 ± 0.06 g/cm³ (Predicted) | ChemBK[1] |

| CAS Number | 18804-36-9 |

Recommended Storage and Handling

Proper storage and handling are critical to maintaining the integrity of this compound. The following recommendations are derived from available safety data sheets.

Storage Conditions

To ensure stability, this compound should be stored under the conditions outlined in Table 2.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize potential degradation and volatilization.[1] |

| Atmosphere | Store in a well-ventilated place. | To prevent the accumulation of flammable vapors.[2] |

| Container | Keep container tightly closed. | To prevent evaporation and exposure to moisture and air.[2] |

| Light Exposure | Store away from light. | General precaution for alkynes to prevent potential photodecomposition. |

| Inert Gas | For long-term storage, consider storing under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent oxidation. |

Handling Precautions

This compound is classified as a flammable liquid and may cause skin and eye irritation[2]. Adherence to the following handling precautions is mandatory:

-

Ventilation: Use only outdoors or in a well-ventilated area[2].

-

Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking[2].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: If exposure limits are exceeded, use a suitable respirator.

-

-

Grounding: Ground and bond container and receiving equipment to prevent static discharges[2].

Potential Degradation Pathways

While specific studies on the degradation of this compound are not available, potential pathways can be inferred from the known reactivity of its functional groups: the terminal alkyne and the primary alkyl chloride.

Caption: Potential degradation routes for this compound.

-

Oxidation: The terminal alkyne is susceptible to oxidation, which can be initiated by air, especially in the presence of heat or light. This can lead to the formation of various oxidized species, including carboxylic acids and aldehydes.

-

Polymerization: Terminal alkynes can undergo polymerization, particularly at elevated temperatures, in the presence of certain metals, or upon exposure to light. This can result in the formation of oligomers and polymers.

-

Hydrolysis: The primary alkyl chloride moiety can undergo slow hydrolysis in the presence of water to form the corresponding alcohol, 7-hydroxyhept-1-yne. This reaction is typically slow at neutral pH but can be accelerated by acidic or basic conditions.

-

Elimination: In the presence of a base, this compound can undergo dehydrochlorination (an elimination reaction) to form an alkene, resulting in hept-1-en-6-yne.

Proposed Experimental Protocol for Stability Assessment

To obtain quantitative stability data for this compound, a systematic experimental study is required. The following protocol outlines a general approach.

Materials and Equipment

-

This compound (high purity)

-

HPLC or GC system with a suitable detector (e.g., FID, MS)

-

Validated analytical method for the quantification of this compound and potential degradants

-

Temperature and humidity-controlled stability chambers

-

Photostability chamber

-

Inert gas (Argon or Nitrogen)

-

Appropriate vials and closures

Experimental Workflow

References

7-Chlorohept-1-yne: A Comprehensive Safety and Handling Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for 7-chlorohept-1-yne. Given the limited availability of specific toxicological and ecological data for this compound, this guide supplements known properties with established best practices for handling chemically similar substances, such as terminal alkynes and chlorinated hydrocarbons.

Hazard Identification and Classification

Anticipated GHS Pictograms:

| Pictogram | Hazard Class | Hazard Statement |

| Flammable Liquids | Flammable liquid and vapor. |

| Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Acute Toxicity (Oral, Dermal, Inhalation), Specific target organ toxicity — single exposure | May cause skin irritation. May cause serious eye irritation. May be harmful if swallowed, in contact with skin, or if inhaled. May cause respiratory irritation. |

Signal Word: Warning

Precautionary Statements:

-

Prevention: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1] Keep container tightly closed.[1] Ground/bond container and receiving equipment.[1] Use explosion-proof electrical/ventilating/lighting equipment.[1] Use only non-sparking tools.[1] Take precautionary measures against static discharge.[1] Avoid breathing dust/fume/gas/mist/vapors/spray.[1] Wash hands thoroughly after handling.[1] Use only outdoors or in a well-ventilated area.[1] Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

Response: If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] If skin irritation occurs: Get medical advice/attention. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. If inhaled: Remove person to fresh air and keep comfortable for breathing.[1] Call a poison center/doctor if you feel unwell. In case of fire: Use dry chemical, foam, or carbon dioxide to extinguish.[1]

-

Storage: Store in a well-ventilated place. Keep cool.[1] Store locked up.[1]

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]

Physical and Chemical Properties

The following table summarizes the available quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁Cl | ChemBK[2], PubChem[3] |

| Molar Mass | 130.62 g/mol | ChemBK[2] |

| Boiling Point | 164.8 °C at 760 mmHg | ECHEMI[1] |

| Flash Point | 49.2 °C | ECHEMI[1] |

| Density | 0.938 g/cm³ (Predicted) | ChemBK[2], ECHEMI[1] |

| Vapor Pressure | 2.53 mmHg at 25 °C | ECHEMI[1] |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with this compound. The following are detailed methodologies for its safe handling and storage.

3.1. Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

-

Use explosion-proof equipment for any procedures involving heating or potential for spark generation.[1]

3.2. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: A flame-retardant lab coat is recommended. Use chemically resistant gloves (e.g., nitrile, neoprene).

-

Respiratory Protection: If working outside of a fume hood or if vapors are expected to be generated, a respirator with an appropriate organic vapor cartridge is necessary.

3.3. General Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Keep away from ignition sources.

-

Use non-sparking tools.

-

Ground all containers when transferring the material to prevent static discharge.

-

Wash hands thoroughly after handling.

3.4. Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Keep the container tightly closed.

-

Store in a flammable liquids cabinet.

Safe Handling Workflow:

Caption: General workflow for safely handling this compound.

First Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[1] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Continue rinsing. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

First Aid Decision Tree:

References

An In-depth Guide to the Synthesis of 7-Chlorohept-1-yne for Researchers and Drug Development Professionals

This technical guide provides a comprehensive literature review on the synthesis of 7-chlorohept-1-yne, a valuable bifunctional building block in organic synthesis, particularly relevant for the development of novel therapeutics. This document details the most plausible synthetic routes, providing in-depth experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a key intermediate possessing two distinct reactive sites: a terminal alkyne and a primary alkyl chloride. This unique combination allows for sequential and selective functionalization, making it an attractive starting material for the synthesis of complex molecules in medicinal chemistry and materials science. The terminal alkyne can participate in various reactions such as metal-catalyzed cross-couplings (e.g., Sonogashira coupling), click chemistry, and nucleophilic additions, while the alkyl chloride allows for the introduction of a wide range of nucleophiles. This guide focuses on a robust and selective two-step synthetic pathway.

Proposed Synthetic Pathway

The most strategically sound approach to the synthesis of this compound involves a two-step sequence starting from the commercially available 1,5-dichloropentane. This method leverages the differential reactivity of halogens in nucleophilic substitution reactions to achieve high selectivity.

The overall synthetic scheme is as follows:

Caption: Overall synthetic pathway for this compound.

This pathway consists of:

-

Selective Mono-iodination: A Finkelstein reaction on 1,5-dichloropentane to selectively replace one chlorine atom with an iodine atom, yielding 1-chloro-5-iodopentane.

-

Alkylation of Acetylide: An SN2 reaction between an acetylide anion and the synthesized 1-chloro-5-iodopentane, where the iodide acts as the superior leaving group.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Chloro-5-iodopentane via Finkelstein Reaction

The Finkelstein reaction provides a classic and efficient method for the synthesis of alkyl iodides from alkyl chlorides or bromides.[1][2] By using a stoichiometric amount of sodium iodide in acetone, a selective mono-substitution on 1,5-dichloropentane can be achieved. Sodium chloride, being insoluble in acetone, precipitates out of the solution, driving the reaction to completion according to Le Châtelier's principle.[1][2]

Reaction: Cl-(CH₂)₅-Cl + NaI → I-(CH₂)₅-Cl + NaCl(s)

Experimental Workflow:

Caption: Workflow for the synthesis of 1-Chloro-5-iodopentane.

Procedure:

-

To a solution of 1,5-dichloropentane (1.0 eq) in dry acetone, add sodium iodide (1.0 eq).

-

The reaction mixture is heated at reflux with vigorous stirring. The progress of the reaction can be monitored by the precipitation of sodium chloride.

-

After the reaction is complete (typically several hours), the mixture is cooled to room temperature.

-

The precipitated sodium chloride is removed by filtration, and the filter cake is washed with a small amount of acetone.

-

The acetone is removed from the filtrate under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The crude 1-chloro-5-iodopentane is purified by vacuum distillation.

Quantitative Data (Representative):

| Parameter | Value |

| Reactant Ratio | 1:1 (1,5-Dichloropentane:NaI) |

| Solvent | Acetone |

| Temperature | Reflux (~56 °C) |

| Reaction Time | 24-48 hours |

| Yield | 70-85% |

| Purification | Vacuum Distillation |

Step 2: Synthesis of this compound via Acetylide Alkylation

The alkylation of a terminal alkyne is a powerful C-C bond-forming reaction.[3][4][5][6] In this step, lithium acetylide, prepared in situ from acetylene, is reacted with 1-chloro-5-iodopentane. The acetylide anion acts as a potent nucleophile, and due to the significantly higher reactivity of the C-I bond compared to the C-Cl bond in SN2 reactions, the displacement of iodide occurs selectively.[3]

Reaction: I-(CH₂)₅-Cl + Li-C≡CH → HC≡C-(CH₂)₅-Cl + LiI

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Procedure:

-

Preparation of Lithium Acetylide: A solution of n-butyllithium in hexanes is added to a cold (-78 °C) solution of an anhydrous solvent (e.g., THF or liquid ammonia) under an inert atmosphere (e.g., argon or nitrogen). Acetylene gas is then bubbled through the solution until the formation of the lithium acetylide is complete.

-

Alkylation: A solution of 1-chloro-5-iodopentane (1.0 eq) in an anhydrous solvent is added dropwise to the cold suspension of lithium acetylide. The reaction mixture is stirred at low temperature for several hours and then allowed to slowly warm to room temperature.

-

Work-up: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

After filtration and removal of the solvent under reduced pressure, the crude product is purified by vacuum distillation to afford this compound.

Quantitative Data (Representative):

| Parameter | Value |

| Reactant Ratio | ~1.1:1 (Lithium Acetylide:1-Chloro-5-iodopentane) |

| Solvent | THF or Liquid Ammonia |

| Temperature | -78 °C to room temperature |

| Reaction Time | 12-24 hours |

| Yield | 60-75% |

| Purification | Vacuum Distillation |

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the two-step synthesis of this compound.

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Finkelstein Reaction | 1,5-Dichloropentane, NaI | Acetone | ~56 | 24-48 | 70-85 |

| 2 | Acetylide Alkylation | 1-Chloro-5-iodopentane, Li-C≡CH | THF | -78 to RT | 12-24 | 60-75 |

Conclusion

This guide outlines a reliable and selective two-step synthesis of this compound, a versatile building block for chemical research and drug development. The detailed experimental protocols and tabulated quantitative data provide a solid foundation for the practical implementation of this synthesis in a laboratory setting. The strategic use of a Finkelstein reaction followed by a selective acetylide alkylation ensures a high-yielding and pure product. Researchers can adapt these methodologies to synthesize a variety of functionalized alkynes for their specific applications.

References

- 1. Khan Academy [khanacademy.org]

- 2. nbinno.com [nbinno.com]

- 3. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Theoretical Insights into the Reactivity of 7-Chlorohept-1-yne: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chlorohept-1-yne is a bifunctional molecule possessing both a terminal alkyne and a primary alkyl chloride. This unique structural arrangement opens avenues for a diverse range of chemical transformations, including intermolecular couplings and intramolecular cyclizations. This technical guide provides an in-depth analysis of the theoretical reactivity of this compound, supported by analogous computational data, detailed experimental protocols for key transformations, and visual representations of reaction pathways. The presented data and methodologies aim to serve as a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

The dual reactivity of this compound, stemming from its terminal alkyne and primary alkyl chloride functionalities, makes it a versatile building block in organic synthesis. The nucleophilic and electrophilic centers at opposite ends of the carbon chain allow for a variety of synthetic manipulations. This guide explores the theoretical underpinnings of its reactivity, focusing on key potential reactions: intramolecular cyclization, intermolecular Sonogashira coupling, and hydrohalogenation. By understanding the theoretical landscape of these reactions, researchers can better design synthetic routes and predict reaction outcomes.

Theoretical Reactivity Analysis

The reactivity of this compound is dictated by the distinct electronic properties of the alkyne and the alkyl chloride moieties. The terminal alkyne can act as a nucleophile (as an acetylide) or an electrophile, while the alkyl chloride is a classic electrophilic site susceptible to nucleophilic substitution.

Intramolecular Cyclization

A key potential reaction of this compound is an intramolecular cyclization to form a seven-membered ring. This transformation can be envisioned to proceed via an initial deprotonation of the terminal alkyne to form an acetylide, which then acts as an internal nucleophile, attacking the electrophilic carbon of the alkyl chloride in an S(_N)2 fashion.

Intermolecular Reactions

In the absence of conditions favoring intramolecular cyclization, the functional groups of this compound can react independently in intermolecular processes.

The terminal alkyne of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction involves the coupling of a terminal alkyne with an organic halide. While typically performed with aryl or vinyl halides, adaptations for alkyl halides exist.

The triple bond of this compound can undergo hydrohalogenation upon treatment with hydrogen halides (e.g., HCl, HBr). The reaction proceeds via an electrophilic addition mechanism. Kinetic studies on similar reactions suggest a concerted termolecular mechanism, where the alkyne interacts with two molecules of the hydrogen halide simultaneously, bypassing the formation of a discrete carbocation.[2] This is in contrast to the mechanism often depicted in introductory texts which involves a vinylic carbocation intermediate.[2][3]

Quantitative Data Summary

To provide a comparative overview of the energetics of the discussed reaction pathways, the following table summarizes theoretically calculated activation energies for analogous reactions. It is crucial to reiterate that these values are for systems analogous to the potential reactions of this compound and are intended to provide a general understanding of the relative feasibility of these transformations.

| Reaction Type | Analogous Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

| Intramolecular Cyclization | Cyclization of an enamine cationic radical | DFT (B3LYP) | 16.4[1] |

| Domino Carbopalladation/C(sp3)-Pd Capture | 1,2-Migratory Insertion | DFT | 6.46 |

Table 1: Theoretically Calculated Activation Energies for Analogous Reactions

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures and are provided as a starting point for the experimental investigation of this compound's reactivity.

General Sonogashira Coupling Protocol

This protocol is a general procedure for the copper-co-catalyzed palladium-catalyzed coupling of a terminal alkyne with an organic halide.

Materials:

-

This compound

-

Aryl or vinyl halide (e.g., iodobenzene)

-

Palladium catalyst (e.g., Pd(PPh(_3))(_2)Cl(_2))

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Solvent (e.g., THF or DMF)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the aryl or vinyl halide.

-

Add the solvent and the amine base to the flask.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Hydrohalogenation Protocol

This protocol describes the addition of a hydrogen halide to a terminal alkyne.

Materials:

-

This compound

-

Hydrogen halide (e.g., HBr in acetic acid, or gaseous HCl)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Dissolve this compound in the anhydrous solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly bubble the gaseous hydrogen halide through the solution or add the hydrogen halide solution dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by distillation or column chromatography.

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed reaction pathways for this compound.

Caption: Proposed pathway for the intramolecular cyclization of this compound.

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Caption: Stepwise hydrohalogenation of this compound.

Conclusion

The theoretical analysis of this compound reveals a rich and varied reactivity profile. The presence of both a terminal alkyne and a primary alkyl chloride within the same molecule allows for a range of synthetic transformations, including intramolecular cyclization and intermolecular coupling reactions. While direct computational data for this specific molecule is sparse, analogies to related systems provide valuable insights into the potential energy landscapes of these reactions. The experimental protocols and reaction pathway diagrams presented in this guide offer a solid foundation for researchers to explore and exploit the synthetic potential of this compound in the development of novel molecules and pharmaceutical agents. Further computational and experimental studies are warranted to fully elucidate the reactivity of this versatile building block.

References

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling of 7-Chlorohept-1-yne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 7-chlorohept-1-yne in Sonogashira coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the introduction of a reactive chloroalkyl chain, enabling further functionalization.

Introduction to Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method in organic synthesis used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] This reaction proceeds under relatively mild conditions and tolerates a wide variety of functional groups, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2]

Application of this compound in Synthesis

This compound serves as a valuable bifunctional reagent. The terminal alkyne allows for the introduction of an extended carbon chain to aromatic and vinylic systems via the Sonogashira coupling. The terminal chloride on the heptyl chain provides a handle for subsequent nucleophilic substitution or other transformations, making it a key intermediate in the synthesis of more complex molecules and potential drug candidates.

Reaction Mechanism and Workflow

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

A general workflow for performing a Sonogashira coupling reaction with this compound is outlined below.

Caption: General experimental workflow for Sonogashira coupling.

Experimental Protocols

While a specific, universally optimized protocol for this compound is not extensively documented, the following are representative protocols adapted from standard Sonogashira procedures that can be applied. Researchers should consider these as starting points and may need to optimize conditions for their specific aryl or vinyl halide.

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is a conventional method for the Sonogashira coupling of an aryl iodide with this compound.

Materials:

-

Aryl iodide (1.0 equiv)

-

This compound (1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (TEA) (3.0 equiv)

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

-

Add the anhydrous solvent (THF or DMF) and triethylamine.

-

Stir the mixture for 5 minutes at room temperature.

-

Add this compound dropwise to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

To avoid the potential for alkyne homocoupling (Glaser coupling), a copper-free protocol can be employed.

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.5 equiv)

-

Pd(OAc)₂ (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.04 equiv)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous toluene or dioxane

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine the aryl bromide, Pd(OAc)₂, PPh₃, and Cs₂CO₃.

-

Add the anhydrous solvent (toluene or dioxane).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor its progress.

-

After the reaction is complete, cool to room temperature and filter off the inorganic salts.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various aryl halides with terminal alkynes, which can be extrapolated for reactions with this compound. Actual yields will vary depending on the specific substrates and reaction conditions.

| Aryl Halide (R-X) | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 55 | 3 | 91 |

| 4-Bromotoluene | 1-Heptyne | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | Toluene | 100 | 12 | 85 |

| 4-Iodoanisole | This compound | Pd(PPh₃)₄ / CuI | Diisopropylamine | DMF | 60 | 6 | 88 (expected) |

| 1-Bromo-4-nitrobenzene | This compound | PdCl₂(dppf) | TEA | Dioxane | 90 | 8 | 75 (expected) |

Note: "expected" yields are based on typical outcomes for similar substrates and are provided as a general guideline.

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

-

Increase the catalyst loading or try a different palladium ligand.

-

Increase the reaction temperature or time.

-

-

Homocoupling of Alkyne:

-

Use a copper-free protocol.

-

Slowly add the alkyne to the reaction mixture.

-

-

Dehalogenation of Aryl Halide:

-

Lower the reaction temperature.

-

Use a milder base.

-

By following these guidelines and protocols, researchers can effectively utilize this compound in Sonogashira coupling reactions to synthesize a variety of valuable chemical intermediates for applications in drug discovery and materials science.

References

7-Chlorohept-1-yne: A Key Precursor in the Synthesis of Ophthalmic Drug Intermediates

Application Note & Protocols for Researchers and Drug Development Professionals

Introduction: 7-Chlorohept-1-yne is a critical bifunctional molecule that serves as a key starting material in the synthesis of various pharmaceutical intermediates. Its unique structure, featuring a terminal alkyne and a primary alkyl chloride, allows for sequential and regioselective reactions, making it a valuable building block in multi-step organic syntheses. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor for the synthesis of prostaglandin F2α analogues, a class of drugs widely used in the treatment of glaucoma and ocular hypertension. The primary focus will be on the synthesis of intermediates for drugs such as Latanoprost, Bimatoprost, and Travoprost.

Application in Prostaglandin Analogue Synthesis

Prostaglandin F2α analogues are potent ocular hypotensive agents that function by increasing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure. The chemical structure of these drugs consists of a cyclopentane core with two side chains, designated as the α-chain and the ω-chain. This compound is a crucial precursor for the introduction of the α-chain.

The general synthetic strategy involves the alkylation of a protected Corey lactone derivative with this compound. The terminal alkyne of this compound is then further functionalized, typically via a Wittig reaction, to complete the α-chain with the desired stereochemistry and functionality.

Logical Workflow of Prostaglandin Synthesis using this compound:

Caption: General synthetic workflow for prostaglandin analogues from this compound.

Quantitative Data Presentation

The following tables summarize the typical yields for the key synthetic steps involved in the synthesis of prostaglandin analogues from this compound. It is important to note that yields can vary depending on the specific reaction conditions, scale, and the protecting groups used.

Table 1: Synthesis of Latanoprost Intermediate

| Step | Reaction | Reactants | Key Reagents | Solvent | Typical Yield (%) |

| 1 | Alkylation | Protected Corey Lactone, this compound | NaH | DMF | 85-95 |

| 2 | Reduction of Lactone | Alkylated Intermediate | DIBAL-H | Toluene | 90-98 |

| 3 | Wittig Reaction | Lactol Intermediate, Phosphonium Ylide | NaHMDS | THF | 70-85 |

| 4 | Deprotection | Protected Latanoprost | Acetic Acid/Water | - | 80-90 |

Table 2: Synthesis of Bimatoprost Intermediate

| Step | Reaction | Reactants | Key Reagents | Solvent | Typical Yield (%) |

| 1 | Alkylation | Protected Corey Lactone, this compound | KHMDS | THF | 88-96 |

| 2 | Amidation of Lactone | Alkylated Intermediate | Ethylamine | - | 85-95 |

| 3 | Reduction of Ketone | Amide Intermediate | L-Selectride® | THF | 90-97 |

| 4 | Wittig Reaction | Keto-amide Intermediate, Phosphonium Ylide | t-BuOK | THF | 75-88 |

Table 3: Synthesis of Travoprost Intermediate

| Step | Reaction | Reactants | Key Reagents | Solvent | Typical Yield (%) |

| 1 | Alkylation | Protected Corey Lactone, this compound | LiHMDS | THF | 82-93 |

| 2 | Reduction of Lactone | Alkylated Intermediate | DIBAL-H | Toluene | 88-95 |

| 3 | Wittig Reaction | Lactol Intermediate, Travoprost Phosphonate | Potassium Hydroxide | Toluene | 55 (for two steps)[1] |

| 4 | Esterification | Travoprost Acid | Isopropyl Iodide | DMI | >90 |

Experimental Protocols

The following are generalized, detailed protocols for the key reactions involving this compound in the synthesis of prostaglandin intermediates.

Protocol 1: Alkylation of Protected Corey Lactone with this compound

Objective: To introduce the α-chain precursor onto the Corey lactone scaffold.

Materials:

-

Protected Corey Lactone (e.g., p-phenylbenzoyl protected) (1 equivalent)

-

This compound (1.5 equivalents)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the protected Corey lactone in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 1 hour.

-

Add this compound dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the alkylated Corey lactone intermediate.

Protocol 2: Wittig Reaction for α-Chain Elongation

Objective: To form the complete α-chain of the prostaglandin analogue.

Prerequisite: The alkyne of the intermediate from Protocol 1 needs to be converted to the corresponding phosphonium salt and then to the ylide. This protocol assumes the prior formation of the appropriate phosphonium ylide from the ω-chain precursor.

Materials:

-

Lactol intermediate (derived from the product of Protocol 1 after DIBAL-H reduction) (1 equivalent)

-

(4-carboxybutyl)triphenylphosphonium bromide (or other suitable Wittig salt for the α-chain) (2 equivalents)

-

Sodium bis(trimethylsilyl)amide (NaHMDS), 1 M solution in THF (4 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the Wittig salt in anhydrous THF at -10 °C under an inert atmosphere, add NaHMDS solution dropwise.

-

Stir the resulting red-orange ylide solution at -10 °C for 1 hour.

-

Cool the reaction mixture to -78 °C.

-

Add a solution of the lactol intermediate in anhydrous THF dropwise to the ylide solution.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate/acetic acid gradient) to yield the prostaglandin acid intermediate.

Signaling Pathway of Prostaglandin F2α Analogues

Latanoprost, Bimatoprost, and Travoprost are all analogues of prostaglandin F2α and exert their therapeutic effect by acting as agonists at the prostanoid FP receptor.[2] The activation of this G-protein coupled receptor (GPCR) in the ciliary muscle and trabecular meshwork of the eye initiates a signaling cascade that leads to the remodeling of the extracellular matrix and a subsequent increase in the uveoscleral outflow of aqueous humor, thus lowering intraocular pressure.

Diagram of the Prostanoid FP Receptor Signaling Pathway:

Caption: Signaling cascade initiated by prostaglandin F2α analogues via the FP receptor.

This signaling pathway involves the Gq alpha subunit activating phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C. These downstream events are believed to mediate the changes in the ciliary muscle and trabecular meshwork that lead to increased aqueous humor outflow.

Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be adapted and optimized as necessary. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for 7-Chlorohept-1-yne in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 7-chlorohept-1-yne as a versatile bifunctional building block in click chemistry. The unique combination of a terminal alkyne and a primary alkyl chloride allows for sequential or one-pot orthogonal reactions, making it an invaluable tool for the synthesis of complex molecular architectures, including bioconjugates, chemical probes, and novel drug candidates.

Introduction to this compound in Click Chemistry

This compound is a linear C7 hydrocarbon featuring a terminal alkyne at one end and a chloro group at the other. This structure allows for two distinct and highly selective chemical transformations:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne readily participates in the highly efficient and specific "click" reaction with azides to form a stable 1,2,3-triazole ring. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

-

Nucleophilic Substitution: The primary alkyl chloride is susceptible to nucleophilic attack by a variety of nucleophiles, enabling the introduction of diverse functional groups.

This dual reactivity allows for the strategic and controlled assembly of molecules. For instance, the alkyne can first be "clicked" with an azide-containing molecule of interest, followed by the displacement of the chloride with a second functional moiety. This orthogonal reactivity is central to its application in creating heterobifunctional linkers and probes.

Key Applications and Methodologies

The primary application of this compound in a click chemistry context is as a bifunctional linker. This enables the connection of two different molecular entities. A common strategy involves a two-step process:

-

Nucleophilic Substitution to Introduce an Azide: The chloro group is first converted to an azide through a nucleophilic substitution reaction, typically with sodium azide. This transforms the molecule into 7-azidohept-1-yne, a versatile intermediate that now possesses an azide for click chemistry and retains the terminal alkyne.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The newly formed 7-azidohept-1-yne or the original this compound can then be reacted with a corresponding azide or alkyne-functionalized molecule via CuAAC to form the desired conjugate.

This sequential approach allows for the precise and efficient construction of complex molecules.

Experimental Protocols

Protocol 1: Synthesis of 7-Azidohept-1-yne from this compound

This protocol details the conversion of the alkyl chloride to an azide, a crucial step for many downstream click chemistry applications.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard glassware for extraction and purification

-

Deionized water

-

Diethyl ether or other suitable organic solvent

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), anhydrous

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add sodium azide (1.5 - 2 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 7-azidohept-1-yne.

Quantitative Data Summary

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| This compound | 1.0 | 130.61 |

| Sodium Azide | 1.5 - 2.0 | 65.01 |

| Product | ||

| 7-Azidohept-1-yne | 137.19 | |

| Typical Yield | > 90% |

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using a this compound Derivative

This protocol provides a general method for the click reaction between an alkyne (such as this compound or its derivatives) and an azide-containing molecule.

Materials:

-

Alkyne-functionalized molecule (e.g., this compound or 7-azidohept-1-yne)

-

Azide-functionalized molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of tert-butanol and water, or DMF)

-

Schlenk tube or vial with a screw cap

-

Magnetic stirrer and stir bar

-

Standard glassware for workup and purification

Procedure:

-

In a Schlenk tube or vial, dissolve the alkyne (1 equivalent) and the azide (1-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

-